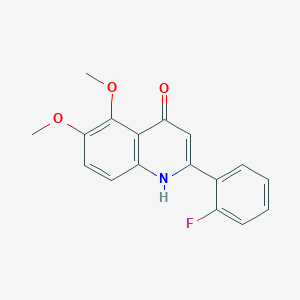

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one

Description

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a quinolin-4(1H)-one core substituted with a 2-fluorophenyl group at position 2 and methoxy groups at positions 5 and 4.

Properties

Molecular Formula |

C17H14FNO3 |

|---|---|

Molecular Weight |

299.30 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C17H14FNO3/c1-21-15-8-7-12-16(17(15)22-2)14(20)9-13(19-12)10-5-3-4-6-11(10)18/h3-9H,1-2H3,(H,19,20) |

InChI Key |

IDBNOBSHFCZCSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with 2,3-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinoline derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one has been explored in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinolinone Family

4-(3-Fluorophenyl)-6,7-methylenedioxyquinolin-2(1H)-one (Compound 12m)

- Structure : Features a methylenedioxy (-O-CH2-O-) group at positions 6 and 7 instead of two methoxy groups.

- Physical Properties: Melting point (249–251°C) is higher than typical for methoxy-substituted quinolinones, likely due to increased planarity from the methylenedioxy group .

- Synthesis: Prepared via cyclization with polyphosphoric acid (PPA), a method common for quinolinones .

7-(Dimethylamino)-3-(2-fluorophenyl)quinolin-2(1H)-one

- Structure: Substituted with a dimethylamino group at position 7 and a 2-fluorophenyl group at position 3.

- Bioactivity: Acts as a vimentin-targeting secretagogue, inducing apoptosis in tumor cells. The dimethylamino group may enhance cellular uptake .

2-(2-Chloro-6-fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 2e)

- Structure: A dihydroquinazolinone with a 2-chloro-6-fluorophenyl group and propargyl substituent.

- Physical Properties: Lower melting point (72–74°C) compared to quinolinones, likely due to reduced rigidity from the dihydro ring .

Substituent Effects on Pharmacological Activity

Fluorophenyl Substituents

- Anti-HIV Activity: N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide exhibits potent anti-HIV-1 activity (IC₅₀ = 2.57–3.35 μM), attributed to the electron-withdrawing fluorine enhancing interaction with viral integrase .

- Antifungal Activity: 4-Chloro-6-methylquinoline-2(1H)-one and its isomer show activity linked to fluorine’s electronegativity and lipophilicity .

Methoxy vs. Methylenedioxy Groups

- Methoxy Groups: Provide moderate steric bulk and electron-donating effects. For example, 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one may exhibit improved solubility over non-polar analogs.

Physical and Spectroscopic Properties

Biological Activity

2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one, a member of the quinolinone family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, antimicrobial therapy, and neurology. Its unique structure, characterized by a fluorophenyl group and methoxy substitutions, contributes to its biological efficacy.

- Molecular Formula : C17H14FNO3

- Molecular Weight : 299.30 g/mol

- CAS Number : 1256037-23-6

- IUPAC Name : 2-(2-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It interacts with receptors that play critical roles in signaling pathways related to inflammation and apoptosis.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis and function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro and in vivo evaluations:

- Cell Lines Tested : The compound was tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Findings : Inhibition of cell proliferation was observed with IC50 values ranging from 10 to 25 µM across different cell lines. The mechanism involves induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| HeLa | 25 | Mitochondrial dysfunction |

Antimicrobial Activity

The compound demonstrated significant antimicrobial activity against various pathogens:

- Bacterial Strains : Tested against Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentrations (MICs) were determined to be between 5 to 15 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Neurological Effects

Emerging research suggests neuroprotective effects:

- Mechanism : The compound may inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in synaptic clefts.

- Potential Applications : This action indicates a possible role in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have been documented illustrating the therapeutic potential of this compound:

-

Study on Lung Cancer Cells :

- Researchers observed a reduction in tumor size in xenograft models treated with the compound.

- Histological analysis revealed decreased proliferation markers and increased apoptosis.

-

Antimicrobial Efficacy Study :

- A clinical trial evaluated the effectiveness of the compound in combination with standard antibiotics against resistant bacterial strains.

- Results indicated enhanced efficacy when used synergistically with existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.